molecular formula C24H27N3O3 B4507670 1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-4-piperidinecarboxamide

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-4-piperidinecarboxamide

Cat. No.: B4507670
M. Wt: 405.5 g/mol
InChI Key: YHLPESDFEJNVJQ-UHFFFAOYSA-N
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Description

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.20524173 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

One analog of the chemical , SB-649868, has been studied for its disposition and metabolism in humans. This compound, an orexin 1 and 2 receptor antagonist, undergoes extensive metabolism, primarily via oxidation, with fecal excretion being the major elimination route. Notably, SB-649868 and its metabolites, including a unique hemiaminal metabolite resulting from oxidation, were the principal circulating components in plasma extracts (Renzulli et al., 2011).

Repellent Efficacy

Another study explored the repellent efficacy of a piperidine derivative, AI3-37220, against mosquitoes and black flies. This research demonstrates the potential of piperidine compounds in developing effective repellents, with AI3-37220 providing significant protection over extended periods compared to DEET (Debboun et al., 2000).

Parkinsonism and Neurotoxicity

Research on the neurotoxic effects of meperidine analogs, such as MPTP, reveals the potential for these compounds to induce parkinsonism. This highlights the importance of understanding the neurotoxic potential of related piperidine compounds in scientific and medical research (Langston et al., 1983).

Diagnostic Applications

Studies on sigma receptor scintigraphy with radiolabeled benzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for patients with suspected primary breast cancer, showcase the application of piperidine derivatives in diagnostic imaging. This research indicates the potential of these compounds in visualizing primary tumors in vivo, offering valuable insights into their diagnostic applications (Caveliers et al., 2002).

Tissue Distribution in Toxicology

The study of loperamide and its metabolite N-desmethylloperamide in a fatal overdose case demonstrates the significance of understanding the tissue distribution and metabolic pathways of piperidine derivatives for forensic and toxicological purposes (Sklerov et al., 2005).

Properties

IUPAC Name

1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c25-24(29)20-9-13-27(14-10-20)23(28)11-15-26-12-8-19-6-7-21(16-22(19)26)30-17-18-4-2-1-3-5-18/h1-8,12,16,20H,9-11,13-15,17H2,(H2,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLPESDFEJNVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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